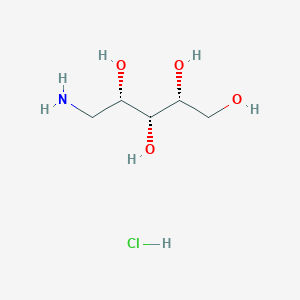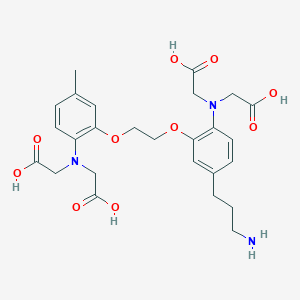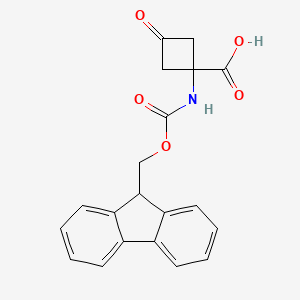![molecular formula C6H9N3 B12842636 Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-](/img/structure/B12842636.png)
Pyrrolo[3,2-c]pyrazole, 1,4,5,6-tetrahydro-1-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole is a nitrogen-containing heterocyclic compound It is characterized by a fused ring system consisting of a pyrrole and a pyrazole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of pyrrole with acyl (bromo)acetylenes can form 2-(acylethynyl)pyrroles, which can then undergo intramolecular cyclization to yield the desired compound .
Industrial Production Methods
Industrial production methods for 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced purification techniques to achieve the desired product quality .
Análisis De Reacciones Químicas
Types of Reactions
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction can produce amines or alcohols .
Aplicaciones Científicas De Investigación
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of advanced materials, such as polymers and catalysts.
Mecanismo De Acción
The mechanism of action of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes .
Comparación Con Compuestos Similares
1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole can be compared with other similar compounds, such as:
Pyrrolo[1,2-a]pyrazines: These compounds also contain fused pyrrole and pyrazine rings but differ in their substitution patterns and biological activities.
Pyrrolo[2,3-b]pyrazines: These derivatives exhibit different chemical reactivity and biological properties compared to 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole.
The uniqueness of 1-Methyl-1,4,5,6-tetrahydropyrrolo[3,2-c]pyrazole lies in its specific ring structure and the potential for diverse chemical modifications, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C6H9N3 |
|---|---|
Peso molecular |
123.16 g/mol |
Nombre IUPAC |
1-methyl-5,6-dihydro-4H-pyrrolo[3,2-c]pyrazole |
InChI |
InChI=1S/C6H9N3/c1-9-6-2-3-7-5(6)4-8-9/h4,7H,2-3H2,1H3 |
Clave InChI |
KYWFYBMYIZFFCQ-UHFFFAOYSA-N |
SMILES canónico |
CN1C2=C(C=N1)NCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-(3,4-Dihydroxyphenyl)-5,5',7,7'-tetrahydroxy-2'-(4-hydroxyphenyl)-[3,8'-bichroman]-4,4'-dione](/img/structure/B12842579.png)


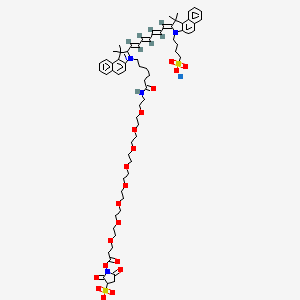
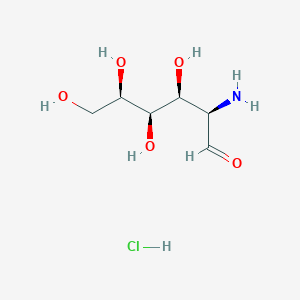

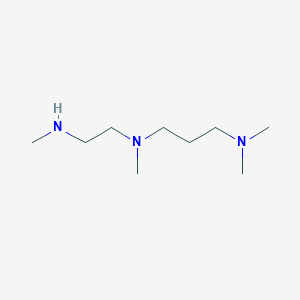
![2-Bromo-6-chlorothiazolo[4,5-b]pyridine](/img/structure/B12842624.png)
